N-succinimidyl propionate

Vue d'ensemble

Description

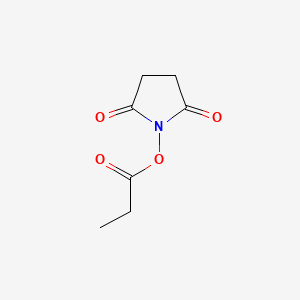

N-succinimidyl propionate is a chemical compound widely used in bioconjugation and labeling techniques. It is an ester of N-hydroxysuccinimide and propionic acid, known for its reactivity towards primary amines. This compound is particularly valuable in the field of biochemistry and molecular biology for its ability to form stable amide bonds with proteins, peptides, and other biomolecules.

Mécanisme D'action

Target of Action

N-Succinimidyl propionate (NSP) is primarily used in the field of bioconjugation, the process of chemically linking two molecules, one of which is typically a biomolecule such as a protein or antibody . A novel approach to tritium-labeled antisense oligonucleotides (ASO) was established by conjugating NSP to the 3′-end of ASOs targeting metastasis-associated lung adenocarcinoma transcript 1 (Malat1) containing amino- or sulfhydryl-linkers .

Mode of Action

NSP reacts with primary amines in proteins to form amide bonds . This reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . The conjugation of NSP to the 3′-end of ASOs allows for the creation of tritium-labeled ASOs .

Biochemical Pathways

The primary biochemical pathway involved in the action of NSP is the conjugation of the compound to primary amines in proteins or antibodies. These amines can be located at the N-terminus, at lysine residues, or they can be preceded by a lysine-like linker at the terminal .

Pharmacokinetics

The pharmacokinetics of NSP-conjugated compounds are largely dependent on the properties of the molecule it is conjugated to. For instance, in the case of NSP-conjugated ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .

Result of Action

The result of NSP action is the formation of a stable, covalent bond with the target molecule, allowing for the tracking and monitoring of the target in various studies. For example, NSP has been used to create tritium-labeled ASOs for pharmacokinetic, mass balance, or autoradiography studies .

Action Environment

The action of NSP is influenced by several environmental factors. The pH of the environment is crucial for the successful conjugation of NSP to primary amines . Additionally, the properties of the target molecule, such as its size and charge, can also influence the efficacy and stability of the NSP conjugation .

Analyse Biochimique

Biochemical Properties

N-succinimidyl propionate plays a significant role in biochemical reactions, particularly in protein labeling . It interacts with histones and nonhistone proteins from calf thymus, and nuclear and total salivary gland proteins from larvae of the midge Chironomus thummi . The nature of these interactions involves the compound reacting with amino groups in proteins .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with proteins. By labeling these proteins, it allows for a more detailed analysis of cellular processes

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with proteins. It reacts with amino groups in proteins, leading to changes in protein structure

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used to label proteins for subsequent detection by fluorography

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-succinimidyl propionate can be synthesized through the reaction of N-hydroxysuccinimide with propionic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet the standards required for biochemical applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-succinimidyl propionate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, a reaction that is widely utilized in bioconjugation techniques. The compound is also susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of N-hydroxysuccinimide and propionic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines are the most common nucleophiles used in reactions with this compound. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous buffers, especially under acidic or basic conditions.

Major Products:

Amide Formation: The primary product of the reaction with amines is the corresponding amide.

Hydrolysis Products: N-hydroxysuccinimide and propionic acid are the major products of hydrolysis.

Applications De Recherche Scientifique

N-succinimidyl propionate has a wide range of applications in scientific research:

Protein Labeling: The compound is used to label histones and nonhistone proteins, facilitating their detection and analysis in biochemical studies.

Peptide Synthesis: It is employed in the synthesis of peptides by forming stable amide bonds with amino acids.

Drug Development: this compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic agents directly to tumor cells.

Comparaison Avec Des Composés Similaires

- N-succinimidyl acetate

- N-succinimidyl butyrate

- N-succinimidyl 3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent)

N-succinimidyl propionate stands out for its versatility and reliability in various biochemical applications, making it a valuable tool in scientific research and industrial processes.

Activité Biologique

N-succinimidyl propionate (NSP) is a chemical compound widely utilized in biochemical research for its ability to label proteins and study their interactions. Its biological activity is primarily linked to its function as a cross-linking agent, enabling the investigation of protein structures and dynamics. This article explores the biological activity of NSP, highlighting key research findings, applications, and case studies.

This compound is an acylating agent that reacts with amino groups on proteins, forming stable amide bonds. This reaction occurs predominantly at neutral pH, making it suitable for various biological applications. The compound is characterized by its low molecular weight and stability under physiological conditions, which facilitates its use in labeling and tracking proteins within biological systems.

Biological Applications

- Protein Labeling : NSP has been effectively used to label histones and non-histone proteins in various studies. For instance, a study demonstrated the successful labeling of proteins from calf thymus and salivary glands using N-succinimidyl-[2,3-3H]propionate, allowing for enhanced visualization through fluorography .

- Cross-Linking Studies : NSP is often employed in cross-linking experiments to investigate protein interactions. It has been shown to form covalent bonds between proteins, aiding in the elucidation of protein complexes and cellular structures. For example, dithiobis(succinimidyl propionate) (DSP), a related compound, was used to study protein topography in rat liver microsomes, revealing significant insights into the endoplasmic reticulum's architecture .

- Retrograde Axonal Transport Studies : NSP also plays a role in neurobiology by facilitating the study of retrograde axonal transport of proteins. Research indicated that radiolabeled proteins applied via NSP showed selective binding to specific proteins within the rat sciatic nerve .

Case Study 1: Tritiation of Alpha-Bungarotoxin

A notable study involved tritiating alpha-bungarotoxin with N-succinimidyl-[2,3-3H]propionate. The resulting labeled toxin retained its biological activity while exhibiting altered binding kinetics to acetylcholine receptors. The rate constants for binding were found to be significantly lower compared to unlabelled toxin, indicating that labeling can influence protein interactions without compromising functionality .

Case Study 2: Protein Cross-Linking in Liver Microsomes

In another investigation using DSP as a cross-linker (similar to NSP), researchers observed the formation of oligomeric protein complexes within liver microsomes. This study highlighted how cross-linking can reveal functional relationships between cytochrome P-450 enzymes and their reductases without inducing denaturation .

Data Summary

| Study | Application | Findings |

|---|---|---|

| Tritiation of Alpha-Bungarotoxin | Protein Labeling | Retained biological activity; altered binding kinetics |

| Protein Cross-Linking in Liver Microsomes | Structural Analysis | Formation of oligomeric complexes; minimal denaturation observed |

| Retrograde Axonal Transport | Neurobiology | Selective binding of radiolabeled proteins; limited utility for general detection |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBXERNXVFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952712 | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-55-7, 862415-66-5 | |

| Record name | N-(Propionyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 862415-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.